Computed Lipophilicity (XLogP3) Comparison: 3-Methyl-8-(2-phenoxypropanoyl) Versus 3-Propyl and 3-Ethyl N8-Phenoxypropanoyl Analogs
The N3-methyl derivative exhibits a computed XLogP3 of 1.1, which is substantially lower than the 3-propyl analog (8-(2-phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) and the 3-ethyl analog (3-ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione), both of which carry additional aliphatic carbon atoms and consequently higher predicted lipophilicity. Lower logP within this chemotype is associated with reduced hERG off-target activity in the spirohydantoin class [1]. However, this is a computed property comparison and does not include direct experimental logD or hERG IC50 data for these specific compounds.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 1.1 [2] |
| Comparator Or Baseline | 3-propyl analog (C20H27N3O4, MW ~373): predicted higher logP; 3-ethyl analog (C18H23N3O4, MW ~345): predicted higher logP; specific XLogP3 values not reported in public databases. |
| Quantified Difference | Target compound exhibits the lowest predicted logP among the N3-alkyl series with identical N8-(2-phenoxypropanoyl) substitution, consistent with the observation that N3-methyl is the minimal alkyl group tolerated for balancing potency and hERG selectivity in the spirohydantoin class [1]. |
| Conditions | Computed by XLogP3 3.0 (PubChem); experimental logD not available. |
Why This Matters
Lower lipophilicity is a critical selection criterion for medicinal chemists aiming to minimize hERG off-target risk while maintaining permeability, directly influencing the choice of this N3-methyl derivative over its higher-alkyl counterparts for lead optimization.
- [1] Vachal, P.; Miao, S.; Pierce, J.M.; et al. J. Med. Chem. 2012, 55, 2945–2959. View Source
- [2] PubChem Compound Summary for CID 44017032. View Source
